[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
Overview
Description
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is a monomethylphosphatidylethanolamine, a type of glycerophospholipid. It is formed by the sequential methylation of phosphatidylethanolamine as part of the biosynthesis of phosphatidylcholine. Monomethylphosphatidylethanolamines are typically found at trace levels in animal or plant tissues .
Preparation Methods
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is synthesized through the sequential methylation of phosphatidylethanolamine. This process involves the addition of methyl groups to the amino group of phosphatidylethanolamine, resulting in the formation of monomethylphosphatidylethanolamine. The reaction conditions typically involve the use of methyl donors such as S-adenosylmethionine in the presence of specific methyltransferase enzymes .
Chemical Reactions Analysis
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate has several scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: It is used in the study of cell membranes and signaling pathways.
Medicine: It is used in the development of liposome-based drug delivery systems.
Mechanism of Action
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate exerts its effects through its incorporation into lipid bilayers. It interacts with other lipids and proteins in the membrane, affecting membrane fluidity and signaling pathways. The molecular targets and pathways involved include various membrane-bound enzymes and receptors .
Comparison with Similar Compounds
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is similar to other phosphatidylethanolamines, such as:
PE(160/160): This compound is a phosphatidylethanolamine with two hexadecanoyl chains but without the methyl group.
PE-NMe(160/224(7Z,10Z,13Z,16Z)): This compound is a monomethylphosphatidylethanolamine with one hexadecanoyl chain and one docosahexaenoyl chain.
The uniqueness of this compound lies in its specific fatty acid composition and methylation status, which influence its physical and chemical properties .
Properties
CAS No. |
3930-13-0 |
---|---|
Molecular Formula |
C38H76NO8P |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |
InChI Key |
QSBINWBNXWAVAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
3930-13-0 |
physical_description |
Solid |
Synonyms |
1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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